molecular formula C9H8N2 B079955 2-Vinyl-1H-benzimidazole CAS No. 14984-26-0

2-Vinyl-1H-benzimidazole

Cat. No. B079955
CAS RN: 14984-26-0
M. Wt: 144.17 g/mol
InChI Key: YRPYTFXEHXXYQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Vinyl-1H-benzimidazole derivatives involves condensation reactions, often utilizing starting materials like pyridin-4-yl-acrylic acid and 1,2-phenylenediamines in the presence of polyphosphoric acid (PPA) to form substituted derivatives. Advanced techniques such as photochemical dehydrocyclization and condensation with oxidants have also been employed to obtain novel benzimidazole derivatives with distinct spectroscopic properties (Hranjec et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-Vinyl-1H-benzimidazole derivatives is characterized by spectroscopic methods including NMR, IR, MS, UV/Vis, and fluorescence spectroscopy. X-ray single crystal structure analysis confirms the E conformation regarding substituent positions around the vinyl double bond, with molecules interconnected through N–H···N and C–H···N type intermolecular hydrogen bonds forming infinite chains (Hranjec et al., 2008).

Chemical Reactions and Properties

2-Vinyl-1H-benzimidazole and its derivatives undergo various chemical reactions including photochemical dehydrocyclization, condensation with cyanamide, and transformations involving Schiff bases. These reactions enable the synthesis of compounds with valuable properties such as intense fluorescence covering the blue region, indicating their potential in materials science and chemical sensing (Trofimov et al., 2009).

Physical Properties Analysis

The physical properties of 2-Vinyl-1H-benzimidazole derivatives, such as solubility, fluorescence, and molecular packing, are influenced by their structural features. These compounds show reversed solvatochromism despite lacking carbonyl groups, indicating high dipolarity and distinct spectral properties in various solvents (Kulinich et al., 2017).

Chemical Properties Analysis

2-Vinyl-1H-benzimidazole compounds exhibit a range of chemical behaviors including electrophilic substitution, annulation reactions, and intramolecular aromatic nucleophilic substitution. These reactions facilitate the generation of diverse 2-aminoimidazoles and the exploration of intramolecular interactions, contributing to their application in designing novel materials and bioactive molecules (Man et al., 2019; Fekner et al., 2003).

Scientific Research Applications

  • Pharmaceuticals

    • Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
    • Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .
    • The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
  • Fungicides

    • Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s .
    • They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
    • Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
  • Synthesis of Heterocyclic Compounds

    • The synthesis of benzimidazole derivatives has attracted much attention from chemists .
    • Numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .
    • The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .
  • Polybenzimidazole (PBI) Derivatives

    • PBI derivatives are used as solid electrolyte for fuel cells, fibers, thin coatings, protective coatings for aerospace applications, or for the removal of uranium, thorium, and palladium from aqueous medium .
  • Regiocontrolled Synthesis of Substituted Imidazoles

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Antioxidant Activity

    • Some benzimidazole derivatives have shown antioxidant activity .
    • The ability of these compounds to modulate the polymerization of tubulin was evaluated in vitro .
  • Regiocontrolled Synthesis of Substituted Imidazoles

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Pharmacological Applications

    • Benzimidazole analogs have found potent inhibitors of various enzymes involved and therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

Safety And Hazards

The safety data sheet for 1H-Benzimidazole-2-methanol, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Recent research has focused on the design, synthesis, and evaluation of benzimidazole derivatives for their antiproliferative and antimicrobial activities . The future of 2-Vinyl-1H-benzimidazole and related compounds may lie in further exploration of these properties.

properties

IUPAC Name

2-ethenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPYTFXEHXXYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297138
Record name 2-Vinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinyl-1H-benzimidazole

CAS RN

14984-26-0
Record name 2-Vinylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14984-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SS Chhajed, CD Upasani - J Pharm Res, 2011 - Citeseer
Some novel 2 substituted analogues of benzimidazoles were synthesized, by reacting 2, methyl 1-H benzimidazole and 5, nitro, 2, methyl 1H-benzimidazole, with different (un)/…
Number of citations: 7 citeseerx.ist.psu.edu
E Alcalde, M Gisbert, L Pérez-Garcia - Chemistry letters, 1992 - journal.csj.jp
… )pyridinium salts 7, potential precursors of betaines 5, underwent a type of ß-elimination and were transformed at room temperature into their corresponding 2-vinyl-1H-benzimidazole …
Number of citations: 12 www.journal.csj.jp
RF Salikov, DN Platonov, AE Frumkin, DL Lipilin… - Tetrahedron, 2013 - Elsevier
… spiro[2.5]octane-1-carboxylate, 23 2-methylcyclopropanecarboxylic acid, 24 1-phenyl-cyclopropanecarboxylic acid, 25 spiro[2.2]pentane-1-carboxylic acid, 26 2-vinyl-1H-benzimidazole…
Number of citations: 17 www.sciencedirect.com
MR Grimmett - Science of synthesis, 2002 - thieme-connect.com
1H-Benzimidazole (1) is a planar, bicyclic molecule with a benzene ring fused at the 4-and 5-positions of imidazole. The compound is numbered as shown in Scheme 1. A host of …
Number of citations: 82 www.thieme-connect.com
C Escolano, K Jones - Tetrahedron, 2002 - Elsevier
The intramolecular cyclisation of aryl radicals onto a pyrrole is studied. The cyclisation allows the synthesis of either the spiropyrrolidinyloxindole or the pyrrolo[3,2-c]quinoline skeleton …
Number of citations: 60 www.sciencedirect.com
E ALCALDE, M Gisbert… - Chemical and …, 1996 - jstage.jst.go.jp
… Formation of 4—Nitro-2-vinyl-1H-benzimidazole 11. Method CA solution of (imidazolioethy1)benzimidazolate inner salts 6a.b or (pyridinioethyl)nitrobenzimidazolate 5b (C11. 0.08 mmol…
Number of citations: 4 www.jstage.jst.go.jp
E Łukasik, Z Wróbel - ARKIVOC: Online Journal of Organic Chemistry, 2016 - arkat-usa.org
2-(Arylamino) aryliminophosphoranes, easily obtained from 2-nitrosodiarylamines, were found to be convenient starting materials for simple reactions with common acylating reagents …
Number of citations: 5 www.arkat-usa.org

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